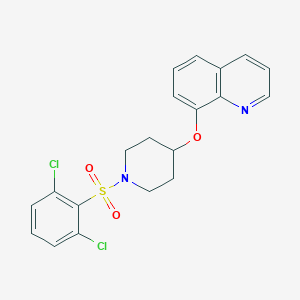
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A series of tetracyclic quinolone antibacterials, including compounds with structures related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, were synthesized and evaluated for their antibacterial activity. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Particularly, derivatives with piperazinyl and pyrrolidinyl substituents showed significant efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Taguchi et al., 1992).
Anticancer Activities
A study on 4-aminoquinoline derived sulfonyl analogs, which share a core structural motif with 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, revealed promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. One compound, in particular, showed a substantial reduction in required dosage to achieve comparable IC50 values against cancer cells versus non-cancer cells, indicating lower toxicity to normal cells. This research underscores the potential of such compounds in cancer therapy, specifically targeting multiple cancer types with reduced side effects (Solomon, Pundir, & Lee, 2019).
Antipsychotic and Antidepressant Properties
Compounds structurally related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline have been investigated for their potential in treating psychiatric disorders. Specifically, azinesulfonamides of arylpiperazine derivatives demonstrated affinity for dopaminergic D2 and serotoninergic 5-HT1A/5-HT7 receptors. One such compound exhibited notable antipsychotic properties in vivo, as well as antidepressant-like effects, suggesting its utility in developing new treatments for psychiatric conditions (Partyka et al., 2017).
Antimicrobial and Pesticidal Activities
Research on 5-sulfonyl-8-quinolinol derivatives, which are chemically related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, has shown that these compounds possess biological and pesticidal activity. Their synthesis was inspired by the known efficacy of 8-quinolinol in producing biologically active heterocycles used as bactericides and fungicides. This highlights the versatility of such compounds in both medical and agricultural applications (Hafez, Geies, Hozien, & Khalil, 1994).
Propriétés
IUPAC Name |
8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANEFJPXMANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)
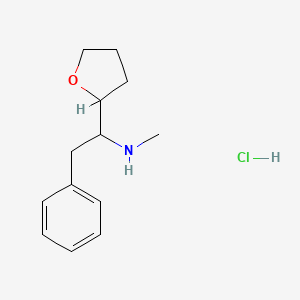
![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)
![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)
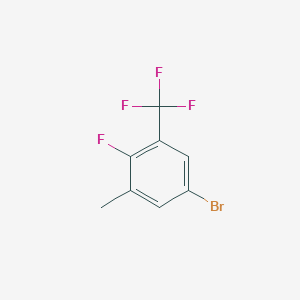

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)
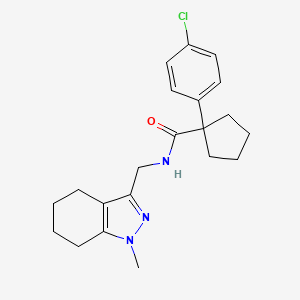

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)
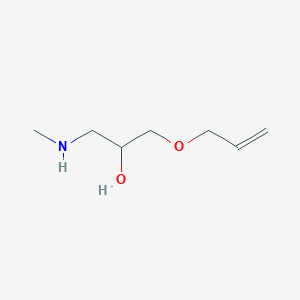
![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)